4-Isopropylbenzenesulfonic acid

Description

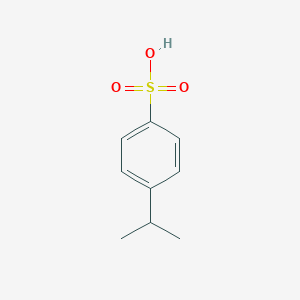

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHGLWXLDOELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044932 | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenesulfonic acid, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16066-35-6, 37953-05-2 | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16066-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cumenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016066356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, (1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cumenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cumenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CUMENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C99924DK5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Isopropylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Isopropylbenzenesulfonic acid, also known as p-cumenesulfonic acid, is a versatile aromatic sulfonic acid that holds a significant position in both industrial and research chemistry. Its unique molecular architecture, featuring a hydrophobic isopropyl group and a strongly acidic, hydrophilic sulfonic acid moiety, imparts a range of properties that make it a valuable tool in organic synthesis, catalysis, and materials science. This guide, intended for the discerning scientific professional, moves beyond a cursory overview to provide a detailed exploration of the compound's core chemical properties, synthesis, reactivity, and analytical characterization. By elucidating the "why" behind its behavior, this document aims to empower researchers to leverage the full potential of this important chemical building block.

Molecular Structure and Physicochemical Properties

This compound (p-cumenesulfonic acid) is an organic compound with the chemical formula C₉H₁₂O₃S.[1] Its structure consists of a benzene ring substituted at the para position with an isopropyl group and a sulfonic acid group.[2] This substitution pattern is key to its chemical behavior, influencing its acidity, solubility, and reactivity.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| CAS Number | 16066-35-6 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water and various organic solvents. | [2] |

| pKa | Not readily available | |

| LogP | 1.9 | [1] |

The presence of the sulfonic acid group makes this compound a strong acid.[2] It readily donates a proton from the hydroxyl group of the sulfonic acid moiety. The isopropyl group, being an electron-donating group, slightly influences the electron density of the aromatic ring, which in turn affects the acidity and the reactivity of the molecule in electrophilic aromatic substitution reactions.[2]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of cumene (isopropylbenzene) with a sulfonating agent.[2] Concentrated sulfuric acid or oleum (fuming sulfuric acid) are the most common sulfonating agents employed for this purpose.[3]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The sulfonation of cumene proceeds via a classic electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) or protonated sulfur trioxide (⁺SO₃H) acts as the electrophile.

-

Electrophilic Attack: The π-electron system of the cumene ring, acting as a nucleophile, attacks the electrophilic sulfur atom of SO₃. The isopropyl group is an ortho, para-directing group, and due to steric hindrance at the ortho positions, the para-substituted product is predominantly formed. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 0.2 mol of cumene to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The this compound may precipitate as a white solid. If it remains in solution, "salt out" the product by adding a sufficient amount of saturated sodium chloride solution until precipitation is complete.

-

Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.

-

Recrystallize the crude product from a minimal amount of hot water to obtain purified this compound.

-

Dry the purified crystals in a desiccator over a suitable drying agent.

Chemical Reactivity

The reactivity of this compound is dominated by the properties of the sulfonic acid group and the aromatic ring.

Acidity and Salt Formation

As a strong acid, this compound readily reacts with bases to form the corresponding sulfonate salts. For example, with sodium hydroxide, it forms sodium 4-isopropylbenzenesulfonate.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted to other functional groups. For instance, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the corresponding sulfonyl chloride (4-isopropylbenzenesulfonyl chloride). This sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and sulfonate esters.

dot graph "reactivity_pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Reactivity pathway of the sulfonic acid group.

Electrophilic Aromatic Substitution

The sulfonic acid group is a deactivating, meta-directing group for further electrophilic aromatic substitution on the benzene ring. This is due to its strong electron-withdrawing nature. Therefore, reactions such as nitration or halogenation of this compound will primarily yield the 3-substituted product.

Analytical Characterization

A comprehensive analysis of this compound is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.2-7.8 ppm. - Isopropyl methine proton: A septet around δ 2.9-3.1 ppm. - Isopropyl methyl protons: A doublet around δ 1.2-1.3 ppm. - Sulfonic acid proton: A broad singlet at a variable chemical shift, often downfield (> δ 10 ppm), and may exchange with D₂O. |

| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 120-150 ppm). - Isopropyl methine carbon: A signal around δ 34 ppm. - Isopropyl methyl carbons: A signal around δ 24 ppm. |

| Infrared (IR) | - O-H stretch (sulfonic acid): A broad band in the region of 3200-2500 cm⁻¹. - S=O asymmetric and symmetric stretches: Strong absorptions around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. - C-H stretches (aromatic and aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. - C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular ion (M⁺) peak at m/z 200. - A prominent fragment corresponding to the loss of the isopropyl group ([M-43]⁺) at m/z 157. - Other fragments resulting from the cleavage of the sulfonic acid group. |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and other experimental conditions.

Applications in Research and Industry

The unique properties of this compound have led to its use in a variety of applications.

-

Catalyst: Its strong acidity and solubility in organic solvents make it an effective acid catalyst for reactions such as esterification, alkylation, and polymerization.[2]

-

Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of various compounds, including dyes, pharmaceuticals, and pesticides.[2] The derived sulfonyl chloride is particularly useful for introducing the 4-isopropylbenzenesulfonyl group into molecules.

-

Surfactants and Detergents: The sodium salt of this compound is used as a hydrotrope and surfactant in cleaning products and other formulations.

-

Environmental Remediation: Research has shown its formation during the reactive adsorption of cumene pollutants, indicating its potential role in environmental remediation processes.[2]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.[1]

-

H290: May be corrosive to metals.[1]

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound of significant scientific and industrial importance. Its synthesis via the sulfonation of cumene is a well-established process, and its chemical properties are dictated by the interplay between the aromatic ring, the isopropyl group, and the sulfonic acid moiety. A thorough understanding of its reactivity and analytical characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development. As a versatile catalyst and synthetic intermediate, this compound will undoubtedly continue to be a valuable component in the toolkit of chemists and drug development professionals.

References

In-Depth Technical Guide: Synthesis of 4-Isopropylbenzenesulfonic Acid from Cumene

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis of 4-isopropylbenzenesulfonic acid from cumene. Moving beyond a mere procedural outline, this document delves into the mechanistic underpinnings, critical process parameters, and practical considerations essential for successful and safe execution. The aim is to furnish a self-validating framework that empowers scientific professionals to not only replicate but also innovate upon this foundational chemical transformation.

Strategic Significance and Applications

This compound, and more commonly its sodium salt (sodium cumenesulfonate), is a hydrotrope of significant industrial importance.[1] Hydrotropes are amphiphilic compounds that, at high concentrations, dramatically enhance the aqueous solubility of poorly soluble organic substances.[1][2] This characteristic makes them invaluable in a diverse range of applications:

-

Pharmaceutical Formulations: Improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).

-

Detergents and Cleaners: Acting as solubilizing and coupling agents in liquid and powdered detergents, heavy-duty cleaners, and dishwashing liquids.[1][2]

-

Industrial Processes: Serving as catalysts and viscosity-reducing agents in various chemical manufacturing processes.[3]

-

Other Applications: Use in dye production, as anti-caking agents, and in the formulation of personal care products.[1][4]

The synthesis from cumene (isopropylbenzene) is an economically vital process, predicated on the principles of electrophilic aromatic substitution.[5]

The Chemistry: Electrophilic Aromatic Sulfonation

The core of this synthesis is the sulfonation of cumene, an electrophilic aromatic substitution (EAS) reaction. The isopropyl group on the benzene ring is an activating, ortho-, para-directing group. This means it increases the reactivity of the aromatic ring towards electrophiles and directs the incoming substituent to the positions adjacent (ortho) and opposite (para) to itself. Due to the steric bulk of the isopropyl group, the substitution occurs predominantly at the para position.[5]

Reaction Mechanism

The sulfonating agent is typically concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1][6] The electrophile in this reaction is SO₃.[5][7]

Step 1: Generation of the Electrophile In concentrated sulfuric acid, an equilibrium exists that generates the sulfur trioxide electrophile.[8] 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Step 2: Electrophilic Attack The electron-rich π system of the cumene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8]

Step 3: Re-aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the sulfonyl group, restoring the aromaticity of the ring and yielding this compound.[8]

Caption: Mechanism of electrophilic aromatic sulfonation of cumene.

Validated Experimental Protocol

This section outlines a standard laboratory-scale procedure for the synthesis of this compound. Safety is paramount , and all operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[9]

Materials and Equipment

| Material/Equipment | Specifications |

| Cumene (Isopropylbenzene) | ≥99% purity |

| Sulfuric Acid | Concentrated (98%) or Fuming (Oleum) |

| Ice-water bath | For temperature control |

| Round-bottom flask | Sized appropriately for the reaction scale |

| Dropping funnel | For controlled reagent addition |

| Magnetic stirrer and stir bar | For efficient mixing |

| Thermometer | To monitor reaction temperature |

| Beaker with crushed ice | For quenching the reaction |

| Buchner funnel and flask | For product isolation via vacuum filtration |

| Saturated sodium chloride solution | For "salting out" the product |

Step-by-Step Methodology

-

Reaction Setup: Charge a round-bottom flask with cumene and a magnetic stir bar. Place the flask in an ice-water bath on a magnetic stirrer to cool the cumene.

-

Sulfonation: While stirring vigorously, slowly add concentrated sulfuric acid dropwise from the dropping funnel. It is critical to maintain a low reaction temperature (e.g., 10-20°C) to minimize the formation of undesired byproducts.[10]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional period (e.g., 2 hours) at a controlled temperature to ensure the reaction proceeds to completion.[10]

-

Quenching: Carefully and slowly pour the reaction mixture over a stirred beaker of crushed ice. This process is highly exothermic and must be done with caution.[10]

-

Product Isolation: The this compound will precipitate as a solid. To maximize recovery, the solubility can be further decreased by adding a saturated solution of sodium chloride (salting out).

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with small portions of cold, saturated sodium chloride solution to remove residual acid.

-

Drying: Dry the purified solid product, for instance, in a vacuum oven, to obtain the final product.[5]

Caption: Experimental workflow for the synthesis of this compound.

Critical Process Parameters and Optimization

The yield and purity of the final product are highly dependent on the precise control of several key parameters.

| Parameter | Rationale and Impact | Recommended Control |

| Temperature | Higher temperatures can increase the rate of reaction but also promote the formation of byproducts, such as sulfones, and can lead to the reverse reaction (desulfonation).[11] | Maintain a temperature between 100°C and 110°C for industrial processes involving azeotropic water removal.[12][13] For lab-scale batch processes without water removal, lower temperatures (10-20°C) are often preferred during addition.[10] |

| Reactant Molar Ratio | An excess of the sulfonating agent is necessary to drive the reaction to completion. Industrial processes may use a sulfuric acid to cumene molar ratio between 1:1.6 and 1:2.0.[12] | A carefully controlled excess of the sulfonating agent should be used. |

| Reaction Time | Sufficient time is required for the reaction to reach completion. Industrial examples cite reaction times of 5-6 hours.[12][13] | Monitor the reaction progress to determine the optimal time. |

| Agitation | Vigorous stirring is essential to ensure good mass transfer between the immiscible organic (cumene) and aqueous (sulfuric acid) phases. | Maintain efficient and constant stirring throughout the reaction. |

Neutralization and Further Processing

For many applications, the synthesized this compound is converted to its sodium salt, sodium cumenesulfonate. This is achieved by neutralizing the acidic product with a sodium base, such as sodium hydroxide.[1][6] The resulting solution can then be further processed, for example, by bleaching with hydrogen peroxide to obtain a clear, high-quality solution.[12] Unreacted cumene can be recovered by vacuum distillation for recycling.[5][12][13]

Safety and Handling

-

Corrosive Materials: Concentrated sulfuric acid and oleum are extremely corrosive and can cause severe chemical burns. Handle with extreme care and always use appropriate PPE.[9]

-

Exothermic Reaction: The sulfonation reaction and the quenching step are highly exothermic. Proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.[14]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

-

Water Sensitivity: Do not allow water to enter containers of concentrated sulfuric acid or oleum, as a violent reaction can occur.[9]

Conclusion

The synthesis of this compound via the sulfonation of cumene is a mature and vital industrial process. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with stringent control over key reaction parameters like temperature and reactant ratios, is essential for achieving high yield and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and professionals to safely and effectively carry out this important chemical synthesis.

References

- 1. atamankimya.com [atamankimya.com]

- 2. dolphinpharma.com [dolphinpharma.com]

- 3. GARDILENE® SC40AU – Sodium Cumene Sulfonate [albright.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. erasm.org [erasm.org]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. nj.gov [nj.gov]

- 10. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 13. Sodium cumenesulfonate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

4-Isopropylbenzenesulfonic acid molecular structure

An In-depth Technical Guide to 4-Isopropylbenzenesulfonic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as p-Cumenesulfonic acid. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The document delves into the molecule's core structural characteristics, synthesis pathways, analytical methodologies, and diverse applications, grounding all claims in authoritative references.

Core Identity and Molecular Structure

This compound is an organic compound belonging to the class of aromatic sulfonic acids.[1] Its structure is defined by a benzene ring functionalized with a sulfonic acid group (-SO₃H) and an isopropyl group (-CH(CH₃)₂) at the para position (positions 1 and 4, respectively).[1][2] This specific arrangement of functional groups dictates its chemical properties and reactivity. The sulfonic acid group confers strong acidic properties, making it a proton donor in chemical reactions, while the isopropyl group adds hydrophobic character, influencing its solubility and interactions.[1][2]

The compound is typically a white to off-white solid or crystalline substance.[2] Its strong acidity is a key feature, making it a valuable acid catalyst in organic synthesis.[3]

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃S | [1][2][4] |

| Molecular Weight | 200.25 g/mol | [1] |

| CAS Number | 16066-35-6 | [1][2][4] |

| Appearance | White to off-white solid/crystalline substance | [1][2] |

| Solubility | Readily soluble in water and polar organic solvents | [1][3] |

| Acidity | Strong acid due to the -SO₃H group | [1][3] |

| LogP | 0.882 | [1][5] |

| IUPAC Name | 4-propan-2-ylbenzenesulfonic acid | [4] |

| Synonyms | p-Cumenesulfonic acid, 4-(1-Methylethyl)benzenesulfonic acid | [1][2] |

| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)O | [1][2][4] |

| InChI | InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) | [1][2][4] |

| InChI Key | CVLHGLWXLDOELD-UHFFFAOYSA-N | [1][2][4] |

Synthesis Pathway: Electrophilic Aromatic Sulfonation

The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of cumene (isopropylbenzene).[1] This reaction involves treating cumene with a strong sulfonating agent, such as fuming sulfuric acid (oleum, a solution of SO₃ in H₂SO₄) or chlorosulfonic acid.[6][7]

Reaction Mechanism

The underlying mechanism is a classic electrophilic aromatic substitution.

-

Generation of the Electrophile : The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[7]

-

Electrophilic Attack : The π-electron system of the cumene ring attacks the electrophile. The isopropyl group is an ortho-, para-directing activator. However, due to the significant steric hindrance at the ortho positions from the bulky isopropyl group, the substitution occurs predominantly at the para position.[7]

-

Rearomatization : A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.

A key feature of sulfonation is its reversibility. The sulfonic acid group can be removed by treating the compound with dilute sulfuric acid, a process known as desulfonation.[7]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Azeotropic Sulfonation of Cumene

This protocol describes a laboratory-scale synthesis adapted from industrial azeotropic sulfonation processes, which drive the reaction to completion by removing the water byproduct.[8][9]

Materials:

-

Cumene (Isopropylbenzene)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (for neutralization, if isolating the salt)

-

Dean-Stark apparatus, reflux condenser, heating mantle, and reaction flask

Procedure:

-

Setup: Assemble a reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: Charge the reaction flask with cumene and concentrated sulfuric acid. A typical molar ratio might be 1.6 to 2.0 moles of cumene per mole of sulfuric acid.[9]

-

Reaction: Heat the mixture to reflux (approximately 100-110°C).[9] Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cumene.

-

Monitoring: Continue the reaction until the theoretical amount of water is collected, indicating the reaction is near completion (e.g., >95% of theoretical yield).[9]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Excess unreacted cumene can be removed under vacuum.[9]

-

The resulting crude this compound can be used directly as an acidic solution or purified further.

-

-

Purification (Optional): For isolation, the acidic product can be neutralized with a base like sodium hydroxide to form the corresponding salt (sodium cumene sulfonate), which can then be precipitated or crystallized.

Self-Validation: The progress of the reaction is validated by quantifying the water removed via the Dean-Stark trap. The identity and purity of the final product must be confirmed using the analytical methods described in the following section.

Structural Characterization and Analytical Control

Confirming the molecular structure and assessing the purity of this compound requires robust analytical techniques. Spectroscopic and chromatographic methods are essential for quality control in both research and industrial settings.

| Analytical Technique | Purpose | Key Parameters/Observations | Source |

| FTIR Spectroscopy | Functional group identification | Confirms presence of S=O, O-H (sulfonic acid), C-H (isopropyl), and aromatic C=C stretches. | [1] |

| NMR Spectroscopy | Structural elucidation | ¹H and ¹³C NMR confirm the para-substitution pattern and the structure of the isopropyl group. | [1] |

| RP-HPLC | Purity assessment and quantification | Separation from isomers and starting materials. | [1][5] |

| Mass Spectrometry | Molecular weight confirmation | Provides the mass-to-charge ratio, confirming the molecular formula. | [4] |

Protocol: RP-HPLC Analysis

This method is suitable for determining the purity of this compound and can be adapted for preparative separations.[5]

Instrumentation & Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reverse-phase column (e.g., Newcrom R1 or a standard C18).[5]

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[5]

-

An acid modifier is required. For standard UV detection, phosphoric acid is used. For mass spectrometry (MS) compatibility, formic acid should be substituted.[1][5]

-

Example: Acetonitrile:Water:Phosphoric Acid in an isocratic or gradient elution.

Procedure:

-

Sample Preparation: Dissolve a known quantity of the this compound sample in the mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for aromatic compounds (e.g., 254 nm).

-

Analysis: The retention time of the main peak corresponds to the product. Purity is calculated based on the relative peak areas.

Self-Validation: The method's reliability is ensured by running a standard of known concentration to establish retention time and response factor. Peak shape and resolution from impurities are critical indicators of method performance.

Applications in Science and Industry

The unique combination of a bulky hydrophobic group and a strongly acidic hydrophilic group makes this compound and its salts versatile in numerous fields.

Caption: Relationship between molecular properties and applications.

-

Acid Catalyst: Its strong acidity makes it an effective catalyst in various organic reactions, such as esterification and alkylation.[3]

-

Chemical Intermediate: It is a crucial building block in the synthesis of pharmaceuticals, dyes, and pigments.[2][3]

-

Surfactants and Hydrotropes: The sodium salt, sodium cumene sulfonate, is widely used as a hydrotrope. A hydrotrope is a compound that increases the solubility of sparingly soluble organic substances in water.[10] This property is valuable in formulating industrial and household cleaning products, where it helps to create clear, stable liquid detergents.[10]

-

Environmental Remediation: Research has shown that this compound is a key product formed during the reactive adsorption of gaseous cumene pollutants onto specialized adsorbents, indicating a role in air purification technologies.[1]

Safety and Handling

As a strong acid, this compound must be handled with appropriate care.

-

Hazards: The compound is corrosive and can cause severe skin burns and serious eye damage.[4][11] It may also be corrosive to metals.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and protective clothing to prevent skin and eye contact.[11][12]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and metals.[11][12]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound (122838-93-1) for sale [vulcanchem.com]

- 2. CAS 16066-35-6: this compound [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. chemithon.com [chemithon.com]

- 9. CN105330573A - Sodium cumenesulfonate solution and preparation method thereof - Google Patents [patents.google.com]

- 10. atamankimya.com [atamankimya.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

A Comprehensive Technical Guide to the Solubility of 4-Isopropylbenzenesulfonic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid) in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed experimental protocols for its determination, and discusses predictive modeling approaches.

Introduction: Understanding the Molecular Persona of this compound

This compound (C₉H₁₂O₃S) is an aromatic sulfonic acid characterized by a sulfonic acid group (-SO₃H) and an isopropyl group attached to a benzene ring.[1][2] This molecular architecture imparts a dual nature to its solubility profile. The highly polar sulfonic acid group facilitates interactions with polar solvents, while the nonpolar isopropyl-substituted benzene ring contributes to its affinity for less polar environments.[2][3] Consequently, its solubility is a nuanced interplay between these opposing characteristics.

This compound is a white to off-white solid at room temperature and is recognized for its strong acidity, making it a valuable catalyst in organic synthesis.[1][3] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical reactions, formulation development, and purification processes.

Theoretical Framework of Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous, ΔG_mix must be negative. This is described by the equation:

ΔG_mix = ΔH_mix - TΔS_mix

where ΔH_mix is the enthalpy of mixing, T is the absolute temperature, and ΔS_mix is the entropy of mixing.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, with its polar sulfonic acid head and non-polar aromatic tail, presents an interesting case.

-

Polar Protic and Aprotic Solvents: The sulfonic acid group can act as a strong hydrogen bond donor, leading to favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., ketones, esters).[3] Therefore, good solubility is anticipated in these solvent classes.

-

Non-Polar Solvents: The isopropylbenzene portion of the molecule allows for van der Waals interactions with non-polar solvents (e.g., hydrocarbons). However, the high polarity of the sulfonic acid group is expected to limit its solubility in these solvents.

The overall solubility in a given organic solvent will be determined by the balance of these interactions.

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Reported Solubility |

| Aqueous | Water | Readily soluble.[3][4] A specific value of 50 g/L at 20°C has been reported.[5] This is attributed to the strong hydrogen bonding between the sulfonic acid group and water molecules.[3] |

| Polar Organic | Alcohols, Ketones | Generally exhibits good solubility in polar organic solvents.[1][2][3] For instance, a related compound, 2-acrylamido-2-methyl-1-propane-sulfonic acid, shows significant solubility in methanol, ethanol, 2-propanol, and acetone.[6] |

| Non-Polar Organic | Hydrocarbons | Expected to have limited solubility due to the high polarity of the sulfonic acid group. |

Note: The term "soluble" is often qualitative. For precise applications, experimental determination of solubility is crucial.

Experimental Determination of Solubility: A Validated Protocol

For instances where specific quantitative solubility data is required, a robust experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, analogous to the OECD Test Guideline 105 for water solubility, but adapted for organic solvents.[4][7][8]

Principle

An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.[2][9]

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of the Test Mixture: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Securely seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium. A preliminary test can help determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for a sufficient time to allow the undissolved solid to sediment.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining microscopic particles. The filtrate is then appropriately diluted and analyzed by a validated analytical method, such as HPLC, to determine the concentration of this compound.[9]

Self-Validating System and Causality

-

Use of Excess Solute: This ensures that the solution is truly saturated at the given temperature, forming a thermodynamic equilibrium.

-

Constant Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.

-

Filtration: This step is crucial to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility. The filter material should not interact with or sorb the solute.

-

Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used to quantify the solute concentration.

Predictive Models for Solubility Estimation

In the absence of experimental data, theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to both the solute and the solvent: δD (dispersion), δP (polar), and δH (hydrogen bonding).[10] The solubility of a solute in a solvent is predicted to be high when their HSP values are similar. While specific HSP values for this compound are not readily published, they can be estimated using group contribution methods.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting activity coefficients in non-ideal mixtures.[11] It breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate activity coefficients, which can then be used to predict solubility.[12] This method can be particularly useful for estimating the solubility of compounds like this compound in various solvents where experimental data is lacking.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[14][15][16] All work should be conducted in a well-ventilated area, such as a fume hood.[1][14] Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and validated experimental protocol for its determination, and an introduction to predictive modeling techniques. While there is a need for more extensive quantitative data in the literature, the methodologies and principles outlined herein provide a robust framework for scientists and researchers to understand and determine the solubility of this versatile compound in their specific applications.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound (122838-93-1) for sale [vulcanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. filab.fr [filab.fr]

- 5. This compound|lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. actylislab.com [actylislab.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 4-Isopropylbenzenesulfonic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Isopropylbenzenesulfonic acid. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure a safe laboratory environment. The causality behind each recommendation is explained to empower personnel with a deeper understanding of the risks and mitigation strategies involved.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as p-Cumenesulfonic acid, is an aromatic sulfonic acid.[1][2] Structurally, it consists of a benzene ring substituted with a sulfonic acid group and an isopropyl group at the para position.[2] This compound is typically a white to off-white crystalline solid.[1][3] Its utility in research and industry, particularly as a catalyst in organic synthesis and as an intermediate in the production of dyes, pharmaceuticals, and surfactants, necessitates a thorough understanding of its properties and hazards.[1][3] The sulfonic acid group imparts strong acidic properties and high solubility in water and other polar solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16066-35-6 | [1][2][4] |

| Molecular Formula | C₉H₁₂O₃S | [2][4] |

| Molecular Weight | 200.26 g/mol | [2][4] |

| Appearance | White to off-white solid/crystalline substance | [1][3] |

| Solubility | Soluble in water and various organic solvents | [1][3] |

| IUPAC Name | 4-propan-2-ylbenzenesulfonic acid | [4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are its corrosive properties.[4] It can cause severe skin burns and serious, potentially irreversible, eye damage.[4][5] Furthermore, it is corrosive to metals.[4] Understanding these classifications is the first step in implementing appropriate safety measures.

The GHS classification mandates specific label elements to communicate these hazards clearly.

Diagram 1: GHS Label Elements for this compound

Caption: GHS pictogram and hazard statements for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is required to prevent the inhalation of airborne particles.[6][7]

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and have been recently tested. Their proximity is critical for immediate decontamination in the event of an exposure.[7]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent contact with this corrosive substance.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[7] A face shield should also be worn over the goggles to provide full facial protection from splashes and dust.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

-

Protective Clothing: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory. For tasks with a higher risk of spillage, full protective clothing may be necessary.[5][6]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations where dust concentrations may be high, a NIOSH-approved particulate respirator (e.g., N95) or a self-contained breathing apparatus (SCBA) must be used.[5][7]

Section 4: Standard Operating Procedures for Safe Handling and Storage

Adherence to strict protocols during handling and storage is fundamental to preventing accidents.

Handling:

-

Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is correctly donned.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.[7]

-

Avoidance of Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6][8] Avoid breathing dust.[5]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly with soap and water after handling the substance, even if gloves were worn.[5][6] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[5][6]

Storage:

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6][7]

-

Container: Keep the container tightly closed to prevent absorption of moisture, as the material is hygroscopic.[5]

-

Incompatibilities: Store away from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[7]

-

Integrity: Regularly inspect containers for signs of damage or leaks.[6]

Section 5: Emergency Procedures: First Aid

Immediate and correct first aid is critical in mitigating the severity of an exposure. All laboratory personnel must be trained in these procedures.

Diagram 2: First Aid Response Workflow

Caption: Decision workflow for first aid response to an exposure incident.

Detailed First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][10] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention from an ophthalmologist.[5]

-

Skin Contact: Immediately take off all contaminated clothing and shoes.[5] Rinse the affected skin area with large amounts of water, using a safety shower if necessary.[5] Call a physician immediately.[5]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[5] If breathing is difficult or has stopped, trained personnel should administer artificial respiration.[10] Seek immediate medical attention.[5]

-

Ingestion: Rinse the victim's mouth with water.[5] Do NOT induce vomiting due to the risk of perforating the esophagus.[5][7] Have the victim drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[5]

Section 6: Accidental Release and Spill Management

A spill of this compound must be managed promptly and safely. The response procedure depends on the scale of the spill.

Diagram 3: Spill Response Decision Tree

Caption: Decision-making guide for classifying and responding to a chemical spill.

Experimental Protocol: Minor Solid Spill Cleanup

This protocol provides a self-validating system for the safe cleanup of a minor spill (e.g., less than 1 liter) of solid this compound.

-

Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure adequate ventilation (fume hood).[6][11]

-

Don PPE: At a minimum, don a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves. If there is significant dust, a respirator is required.[6]

-

Containment: If there is any risk of the spill spreading or reaching a drain, create a dike around the perimeter using an inert absorbent material or a commercial spill sock.[12][13]

-

Neutralization:

-

Gently cover the spill with a weak base, such as sodium bicarbonate or a commercial acid neutralizer.[14] Apply the neutralizer from the outside edges of the spill inward to avoid excessive reaction or splashing.[14]

-

Mix thoroughly but gently with a plastic scoop. The reaction may fizz as carbon dioxide gas is evolved. Add small amounts of water if necessary to facilitate the reaction.[11]

-

-

Verification of Neutralization:

-

Once the fizzing has stopped, cautiously test the pH of the mixture with pH indicator paper.[11]

-

The pH should be within a neutral range (pH 6-8). If the mixture is still acidic, add more neutralizer, mix, and re-test until neutrality is achieved. This step is critical for ensuring the material is safe for final collection.

-

-

Collection:

-

Final Decontamination:

-

Reporting and Restocking: Report the incident according to your institution's policy. Clean and restock the spill kit immediately.[14]

Section 7: Waste Disposal

All waste generated from the use or cleanup of this compound is considered hazardous waste.

-

Collection: Collect all waste, including neutralized spill residue and contaminated materials, in a clearly labeled, sealed, and corrosion-resistant container.[5][14]

-

Disposal: Disposal must be carried out by a licensed hazardous waste disposal contractor in strict accordance with all local, state, and federal regulations.[5][8] Do not dispose of this chemical down the drain or in regular trash.[5][15]

References

- 1. CAS 16066-35-6: this compound [cymitquimica.com]

- 2. This compound (122838-93-1) for sale [vulcanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. actylislab.com [actylislab.com]

- 10. biosynth.com [biosynth.com]

- 11. knb.org [knb.org]

- 12. egr.msu.edu [egr.msu.edu]

- 13. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]

- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 15. chemisphereuk.com [chemisphereuk.com]

A Guide to the Spectral Analysis of 4-Isopropylbenzenesulfonic Acid

This document provides an in-depth technical guide to the spectral characterization of 4-isopropylbenzenesulfonic acid (also known as p-cumenesulfonic acid). It is designed for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular identification and characterization. This guide emphasizes the rationale behind spectroscopic principles and experimental design, ensuring a thorough understanding of the data presented.

Introduction and Molecular Structure

This compound is an aromatic sulfonic acid widely used in organic synthesis as a strong acid catalyst and as an intermediate in the production of pharmaceuticals, dyes, and surfactants.[1][2][3] Its molecular structure, consisting of a benzene ring substituted with an isopropyl group and a sulfonic acid group in the para position, dictates its chemical properties and spectroscopic behavior.[1] Accurate characterization of this compound is crucial for quality control and reaction monitoring.

Molecular Details:

-

Molecular Formula: C₉H₁₂O₃S[4]

-

Molecular Weight: 200.26 g/mol [4]

-

IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[4]

The para-substitution pattern results in a molecule with C₂ᵥ symmetry, which simplifies its Nuclear Magnetic Resonance (NMR) spectra. The strong electron-withdrawing nature of the sulfonic acid group and the electron-donating nature of the isopropyl group influence the electronic environment of the aromatic ring, which is key to interpreting the spectral data.

Below is a diagram illustrating the molecular structure and atom numbering scheme used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of a public, experimentally verified NMR spectrum for this compound, the following analysis is based on established principles of NMR theory and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The acidic proton of the sulfonic acid group is often broad and may exchange with residual water in the solvent, making it difficult to observe or appear over a wide chemical shift range.

Table 1: Predicted ¹H NMR Spectral Data

| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H₂/H₆ | 7.7 - 7.9 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing -SO₃H group are deshielded. |

| H₃/H₅ | 7.3 - 7.5 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating -CH(CH₃)₂ group are more shielded. |

| H₇ | 2.9 - 3.2 | Septet (sept) | 1H | Methine proton coupled to six equivalent methyl protons. |

| H₈/H₉ | 1.2 - 1.4 | Doublet (d) | 6H | Equivalent methyl protons coupled to the single methine proton. |

| SO₃H | 10.0 - 13.0 | Singlet (s, broad) | 1H | Acidic proton, often broad and exchangeable. |

Causality Behind Experimental Choices:

-

Solvent Selection: A deuterated polar solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required due to the compound's polarity. In D₂O, the acidic SO₃H proton will exchange with deuterium and become invisible. In DMSO-d₆, this proton is more likely to be observed as a broad singlet.

-

Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm).

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the isopropyl group carbons.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ | 145 - 150 | Quaternary aromatic carbon attached to the -SO₃H group; deshielded. |

| C₄ | 150 - 155 | Quaternary aromatic carbon attached to the isopropyl group; deshielded by substitution. |

| C₂/C₆ | 126 - 128 | Aromatic carbons ortho to the -SO₃H group. |

| C₃/C₅ | 126 - 128 | Aromatic carbons meta to the -SO₃H group. |

| C₇ | 34 - 38 | Methine carbon of the isopropyl group. |

| C₈/C₉ | 23 - 25 | Equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating workflow for acquiring high-quality NMR data.

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, which is validated by observing a sharp, symmetrical solvent or TMS peak shape.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: Perform a Fourier Transform (FT) on the acquired Free Induction Decay (FID) signal. The resulting spectrum should be phase-corrected and baseline-corrected to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the sulfonic acid and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (in -SO₃H) | Stretching | 2800-3200 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Isopropyl) | Stretching | 2850-2970 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| S=O (Asymmetric) | Stretching | 1340-1350 | Strong |

| S=O (Symmetric) | Stretching | 1150-1165 | Strong |

| C-S | Stretching | 650-700 | Medium |

Causality Behind Experimental Choices:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. The compound is ground with potassium bromide and pressed into a transparent disk. This ensures that the only absorbing species is the analyte. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

-

Background Scan: A background spectrum of the empty sample compartment (or pure KBr pellet) must be taken and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Data from Electrospray Ionization (ESI) in negative ion mode is particularly useful for this acidic compound.

Table 4: ESI-QTOF Mass Spectrometry Data ([M-H]⁻ Ion)

| m/z | Relative Intensity | Proposed Fragment |

| 199.0434 | 999 | [C₉H₁₁O₃S]⁻ (Deprotonated Molecule) |

| 184.0199 | 531 | [C₈H₈O₃S]⁻ (Loss of CH₃) |

| 183.0121 | 468 | [C₈H₇O₃S]⁻ (Loss of CH₄) |

| 135.0815 | 70 | [C₉H₁₁]⁺ fragment related ion |

| 79.9573 | 156 | [SO₃]⁻ |

Data sourced from PubChem CID 6640.[4]

A primary fragmentation pathway for aromatic sulfonates involves the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.[5] Another common fragmentation is the cleavage at the benzylic position.

Below is a proposed fragmentation pathway for the deprotonated this compound molecule.

Caption: Proposed MS fragmentation pathway for [M-H]⁻.

Experimental Protocol for MS Data Acquisition

This protocol outlines a workflow for obtaining mass spectral data using LC-MS with an ESI source.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water. For negative ion mode, a basic modifier like ammonium hydroxide can be added to facilitate deprotonation.

-

LC Separation (Optional but Recommended): Introduce the sample via a liquid chromatography system to separate it from any impurities. A reverse-phase C18 column is often suitable.[6] The mobile phase should be MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[6]

-

Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate, leading to the formation of gas-phase ions, in this case, [M-H]⁻.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a Quadrupole Time-of-Flight, QTOF).

-

MS¹ Scan: An initial full scan (MS¹) is performed to identify the m/z of the deprotonated molecular ion (199.0434).

-

MS² (Tandem MS) Scan: The ion at m/z 199.0434 is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed to produce the MS² spectrum, providing structural information.

-

Data Analysis: The resulting spectra are analyzed to confirm the molecular weight and propose fragmentation patterns, which are validated against known chemical principles.

Conclusion

References

- 1. This compound (122838-93-1) for sale [vulcanchem.com]

- 2. CAS 16066-35-6: this compound [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C9H12O3S | CID 6640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaqr.org [aaqr.org]

- 6. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Nomenclature and Synonyms of 4-Isopropylbenzenesulfonic Acid

Introduction

4-Isopropylbenzenesulfonic acid is an aromatic sulfonic acid of significant interest in both academic research and industrial applications. Its molecular structure, featuring a benzene ring substituted with an isopropyl group and a sulfonic acid group in the para (4-) position, imparts a unique combination of acidic and surfactant-like properties.[1] This compound serves as a strong acid catalyst in organic synthesis, an intermediate in the production of dyes and pharmaceuticals, and a component in detergent formulations.[1][2] Given its broad utility, it is crucial for researchers, scientists, and drug development professionals to navigate the various names and identifiers used for this single chemical entity. This guide provides a comprehensive overview of its synonyms, the nomenclature systems from which they arise, and the definitive identifiers that ensure unambiguous communication in a scientific context.

The Rationale for Multiple Synonyms

The existence of numerous synonyms for a single chemical compound is a common feature in chemistry, stemming from several historical and practical sources:

-

Systematic (IUPAC) Nomenclature: The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, rule-based system for naming compounds based on their molecular structure. While unambiguous, these names can be lengthy and cumbersome for everyday use.

-

Common or Trivial Names: Historically, compounds were often named based on their source or a characteristic property before their structure was fully understood. Many of these common names, such as p-Cumenesulfonic acid, persist in literature and commercial use due to their brevity and historical precedence.

-

CAS (Chemical Abstracts Service) Index Names: The CAS registry uses its own specific set of nomenclature rules to index substances, which can sometimes differ slightly from IUPAC conventions.

-

Commercial or Trade Names: Manufacturers may use specific trade names for their products, although this is less common for a bulk chemical like this compound itself and more so for its formulated salts.

Understanding the context in which a particular name is used is key to interpreting scientific and commercial literature accurately.

Definitive Identification and Nomenclature

To eliminate ambiguity, the scientific community relies on unique, structure-based identifiers. For this compound, the most critical identifiers are its CAS Registry Number and its structural representations like InChI and SMILES.

-

CAS Registry Number: 16066-35-6 .[3] This is the most reliable and widely used unique identifier for this specific chemical substance, regardless of the name used.

-

Molecular Formula: C₉H₁₂O₃S[4]

-

IUPAC Name: 4-propan-2-ylbenzenesulfonic acid[5]

-

InChI (International Chemical Identifier): InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11,12)/h3-7H,1-2H3,(H,10,11,12)[2]

-

SMILES (Simplified Molecular-Input Line-Entry System): CC(C)C1=CC=C(C=C1)S(=O)(=O)O[4]

The following diagram illustrates the relationship between the core chemical structure and its various naming conventions and identifiers, emphasizing the central role of the CAS number for unambiguous identification.

References

Methodological & Application

4-Isopropylbenzenesulfonic Acid: A Comprehensive Guide to its Application as a Catalyst in Esterification Reactions

<

Abstract

This document provides a detailed exploration of 4-isopropylbenzenesulfonic acid (p-cumenesulfonic acid) as a highly effective Brønsted acid catalyst for esterification reactions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the catalyst's properties, the mechanistic underpinnings of its catalytic activity, and provides detailed, field-tested protocols for its application. By offering a blend of theoretical principles and practical methodologies, this document aims to be an authoritative resource for optimizing esterification processes.

Introduction: The Role of this compound in Modern Organic Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a fundamental transformation in organic chemistry with wide-ranging applications in the pharmaceutical, polymer, and fragrance industries. The reaction is typically reversible and often requires a catalyst to achieve practical reaction rates and high yields.[1][2] While strong mineral acids like sulfuric acid have traditionally been employed, they suffer from drawbacks such as corrosiveness, difficulty in separation, and the generation of acidic waste.[3][4]

This has spurred the investigation of organic sulfonic acids as viable alternatives. Among these, this compound, also known as p-cumenesulfonic acid, has emerged as a particularly advantageous catalyst.[5][6][7] Its strong acidic nature, conferred by the sulfonic acid group (-SO3H), coupled with its organic structure, offers several benefits.[6] The isopropyl group enhances its solubility in organic reaction media, leading to improved reaction kinetics compared to less hydrophobic catalysts.[8][9] Furthermore, benzenesulfonic acid and its derivatives are generally less oxidizing and corrosive than sulfuric acid, reducing the formation of byproducts and allowing for use with a wider range of sensitive substrates.[3]

This guide will provide a comprehensive overview of this compound, from its fundamental chemical properties to its practical application in laboratory and industrial settings.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid with the chemical formula C9H12O3S.[7] It is typically a white to off-white solid that is soluble in water and various polar organic solvents.[6] This solubility profile makes it a versatile catalyst for a range of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C9H12O3S | PubChem[7] |

| Molecular Weight | 200.26 g/mol | PubChem[7] |

| CAS Number | 16066-35-6 | PubChem[7] |

| Appearance | White to off-white solid | Vulcanchem[5] |

| Solubility | Soluble in water and polar organic solvents | Solubility of Things[6] |

Mechanism of Catalysis in Esterification

This compound catalyzes esterification through the well-established Fischer-Speier esterification mechanism.[1][8] As a strong Brønsted acid, it acts as a proton donor, initiating the reaction by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester and regenerate the acid catalyst.[1]

Figure 1: General mechanism of acid-catalyzed esterification.

A key advantage of using this compound is its ability to shift the reaction equilibrium towards the product side. As esterification is a reversible reaction, the presence of water can lead to hydrolysis of the ester back to the starting materials.[10] While not as potent a dehydrating agent as concentrated sulfuric acid, the catalyst's strong acidity still promotes the forward reaction. To further drive the reaction to completion, the removal of water, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is a common and highly effective strategy.[1][2]